2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
Overview
Description
“2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid” is a heterocyclic organic compound with a molecular formula of C6H9NO4 . It is a white crystalline powder that is soluble in water and organic solvents.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) and the InChI key is DZGYGTNFBYWKFM-UHFFFAOYSA-N . The molecular weight of the compound is 159.14 .Chemical Reactions Analysis
Specific chemical reactions involving “2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound is a white crystalline powder. It has a molecular weight of 159.14 . The compound is soluble in water and organic solvents.Scientific Research Applications
Synthesis Methods
Efficient Synthesis Techniques : A simple and efficient synthesis method for N-substituted 1,3-oxazinan-2-ones was developed, using a three-component, one-pot reaction. This method can produce chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, showing its potential in creating derivatives of 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid (Trifunović et al., 2010).
Novel Electrooxidative Methods : Electrooxidative cyclization techniques have been used to synthesize novel 1,3-oxazinane derivatives, highlighting an innovative approach in the synthesis of related compounds (Okimoto et al., 2012).
Carbohydrate Derivatives Utilization : A new method to synthesize chiral 1,3-oxazinan-2-ones from carbohydrate derivatives was reported, showcasing a unique approach to creating structurally complex derivatives (Ella-Menye et al., 2005).
Pharmaceutical Applications
Potential in Drug Synthesis : Research has focused on synthesizing potent pharmaceutical agents, such as PPARpan agonists, using derivatives of 1,3-oxazinane, indicating the potential pharmaceutical applications of these compounds (Guo et al., 2006).
Antiviral and Cytotoxic Activities : Some derivatives of 1,3-oxazinane have been synthesized and evaluated for antiviral activity against HIV, HSV, and vaccinia viruses, demonstrating their potential in medicinal chemistry (Selvam et al., 2010).
Inhibitors for Diabetes Treatment : Certain 1,3-oxazinan-2-one derivatives have been identified as potent and selective inhibitors of enzymes relevant to type-2 diabetes treatment, highlighting their therapeutic potential (Latli et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11(9-10-5-2-1-3-6-10)14-7-4-8-18-13(14)17/h1-3,5-6,11H,4,7-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDJDMGOGUXENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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